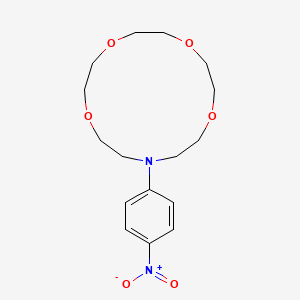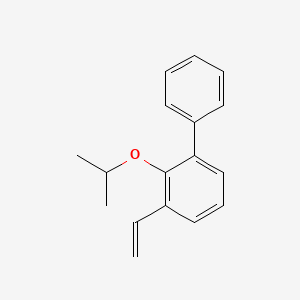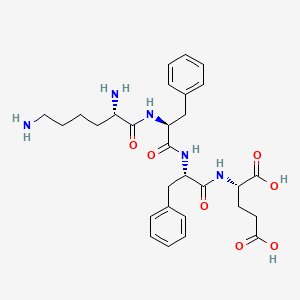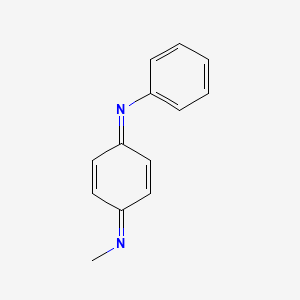![molecular formula C40H26N2 B14235832 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline CAS No. 494796-46-2](/img/structure/B14235832.png)
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a quinoxaline core substituted with two 4-(naphthalen-1-yl)phenyl groups, making it a subject of interest in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline typically involves the condensation of 1,2-diaminobenzene with 1,2-diketones substituted with 4-(naphthalen-1-yl)phenyl groups. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid under reflux conditions . The reaction yields the desired quinoxaline derivative after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully hydrogenated quinoxaline derivatives.
Scientific Research Applications
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Photodetectors: The compound’s sensitivity to light makes it suitable for use in organic photodetectors.
Materials Science: Its unique structural properties are explored for the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism by which 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transfer and light absorption, making it effective in applications like OLEDs and photodetectors. The molecular targets and pathways involved include interactions with dopant molecules and energy transfer processes that enhance electroluminescence and color purity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Known for its use in OLEDs due to its similar electroluminescent properties.
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Used in organic electronics and solar cells for its charge transport properties.
Uniqueness
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline stands out due to its specific quinoxaline core, which provides unique electronic properties and stability. This makes it particularly suitable for applications requiring high-performance materials with excellent light-emitting and charge transport characteristics.
Properties
CAS No. |
494796-46-2 |
|---|---|
Molecular Formula |
C40H26N2 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2,3-bis(4-naphthalen-1-ylphenyl)quinoxaline |
InChI |
InChI=1S/C40H26N2/c1-3-13-33-27(9-1)11-7-15-35(33)29-19-23-31(24-20-29)39-40(42-38-18-6-5-17-37(38)41-39)32-25-21-30(22-26-32)36-16-8-12-28-10-2-4-14-34(28)36/h1-26H |
InChI Key |
WKUBIWMYPQIWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4C6=CC=C(C=C6)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


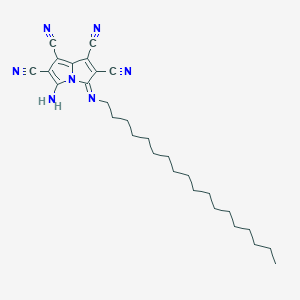
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
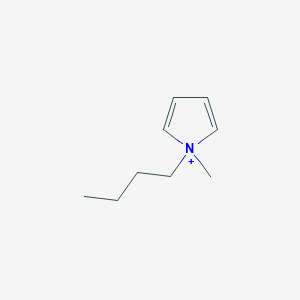
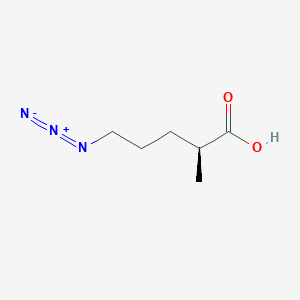
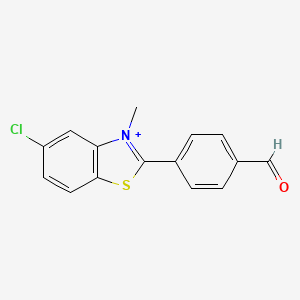
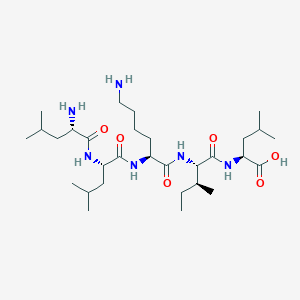
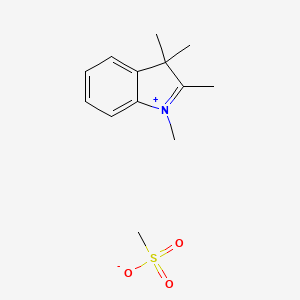

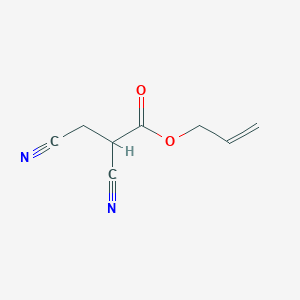
![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
